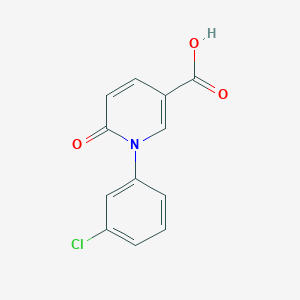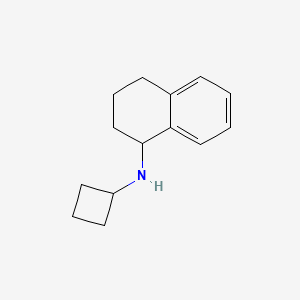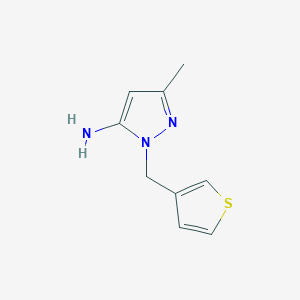
6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
“6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amine could participate in various reactions such as acylation, alkylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on its structure and compared with experimental data for verification .Wissenschaftliche Forschungsanwendungen
HIV and Kinesin Eg5 Inhibitors
Pyrimidine derivatives, including 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine, have been synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2 replication. Certain compounds in this series exhibited moderate inhibition of kinesin Eg5, a protein involved in cell division (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Antihypertensive Activity
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to this compound, have shown promising antihypertensive activity. Some of these compounds effectively lowered blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).
Chemical Synthesis and Ring Transformations
Studies have focused on the chemical synthesis and ring transformations of halogenated pyrimidines, including reactions with nucleophiles. This research is crucial for understanding the chemical properties and potential applications of pyrimidine compounds (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structures
Research has been conducted on the crystal and molecular structures of pyrimidine derivatives, providing insights into the conformational and structural aspects of these compounds. This is essential for understanding their interaction in biological systems and potential applications (Odell, McCluskey, Failes, & Tiekink, 2007).
Antituberculous Effect
Certain pyrimidine derivatives, related to this compound, have shown pronounced antituberculous effects, indicating potential applications in tuberculosis treatment (Erkin & Krutikov, 2007).
Synthesis of Imidazo[1,2-a]pyrimidine Compounds
Research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, which could include pyrimidine derivatives like this compound, contributes to the development of new pharmaceuticals (Liu, 2013).
Wirkmechanismus
- The primary targets of this compound include casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer . is involved in various cellular processes, including cell cycle regulation, transcription, and signal transduction. plays a role in cell survival, phagocytosis, and immune response modulation.
Target of Action
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative phosphorylation, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which is a known mitochondrial poison . This interaction disrupts the proton gradient across the inner mitochondrial membrane, leading to altered energy production and increased oxidative stress.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, CCCP, a compound with a similar structure, has been shown to induce chromosomal instability in primary human fibroblasts by causing mitochondrial dysfunction . This suggests that this compound may have similar effects on cellular processes, potentially leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons, which disrupts the proton gradient and reduces the efficiency of ATP synthase . This inhibition of oxidative phosphorylation leads to decreased ATP production and increased oxidative stress, which can trigger various cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that compounds like CCCP can induce long-term effects on cellular function, including chromosomal instability and changes in mitochondrial DNA copy number . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of similar compounds have been associated with toxic effects, such as increased oxidative stress and cellular damage . It is essential to determine the threshold doses that elicit beneficial effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes in oxidative phosphorylation . This inhibition can lead to altered energy metabolism and changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Compounds like CCCP are known to accumulate in mitochondria due to their protonophore activity . This localization affects the compound’s distribution and its impact on cellular functions.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its effects on oxidative phosphorylation. The compound’s activity is influenced by its targeting signals and post-translational modifications that direct it to specific compartments within the cell . This subcellular localization is crucial for its function and impact on cellular processes.
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNZMFDTDYQOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)


![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)

